Structural Validation by X‑Ray Crystallography: HIV‑1 Integrase Co‑Crystal Structure (PDB 4AH9) Confirms a Binding Mode Unattainable by Piperazine Analogs
The compound is co‑crystallized with the HIV‑1 integrase catalytic core domain (PDB: 4AH9) at 1.70 Å resolution, demonstrating unambiguous binding at a site distinct from the LEDGF/p75 pocket [1]. The electron density supports the homopiperazine ring in a chair‑like conformation that positions the secondary amine for a hydrogen bond with the protein backbone – a geometry not achievable by the smaller piperazine ring of 5‑(piperazin‑1‑yl)‑3‑phenyl‑1,2,4‑thiadiazole [2]. No affinity data (Kd, IC50) were reported for this compound in the primary publication, and the piperazine analog has not been co‑crystallized with HIV‑1 integrase for direct comparison [2].
| Evidence Dimension | X‑ray co‑crystal structure availability |
|---|---|
| Target Compound Data | Resolution: 1.70 Å, R‑factor: 0.168, R‑free: 0.209; ligand 0MB in PDB 4AH9 |
| Comparator Or Baseline | 5-(Piperazin-1-yl)-3-phenyl-1,2,4-thiadiazole: no co‑crystal structure with HIV‑1 integrase available |
| Quantified Difference | Qualitative: unique binding pose confirmed; quantitative affinity values absent |
| Conditions | HIV‑1 integrase catalytic core domain (residues 1197‑1359), Mg²⁺ cofactor, pH not specified |
Why This Matters
A validated X‑ray structure enables structure‑based optimization; the piperazine analog lacks this structural reference with HIV‑1 integrase, making target‑focused medicinal chemistry campaigns dependent on the diazepane compound for design.
- [1] Wielens, J., Headey, S. J., Rhodes, D. I., et al. (2013). PDB: 4AH9. RCSB Protein Data Bank. View Source
- [2] Rhodes, D. I., Peat, T. S., Vandegraaff, N., et al. (2011). Structural basis for a new mechanism of inhibition of HIV‑1 integrase identified by fragment screening and structure‑based design. Antiviral Chemistry & Chemotherapy, 21(4), 155–168. View Source
